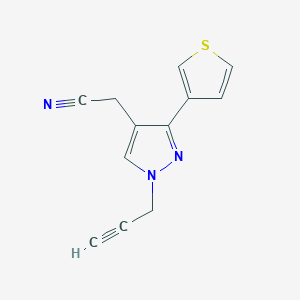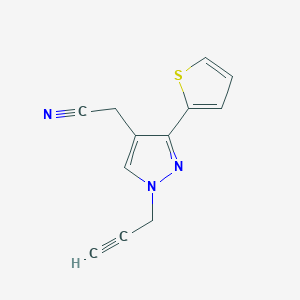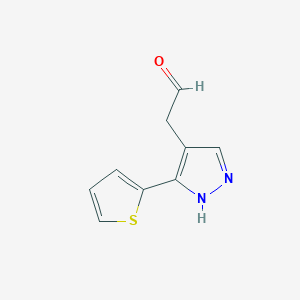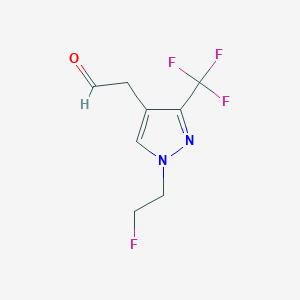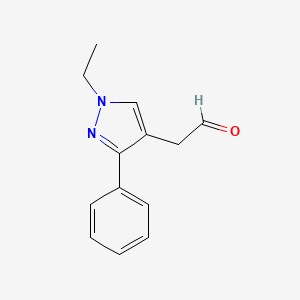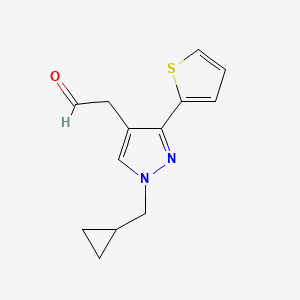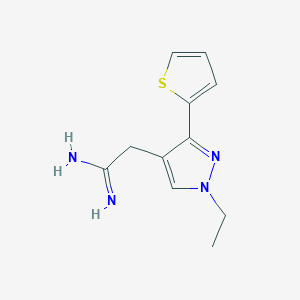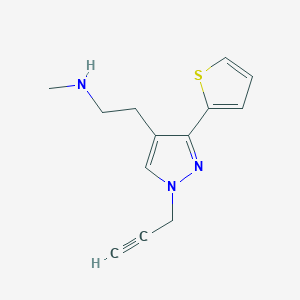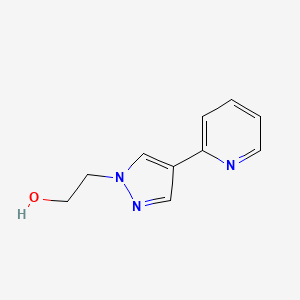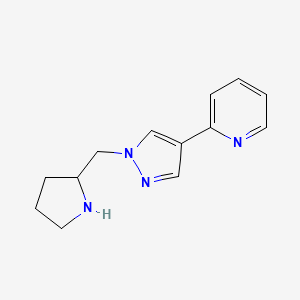
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-EPP, is a synthetic compound that has recently become of great interest in the scientific community due to its potential applications in various fields. The compound has been studied for its ability to act as an inhibitor for enzymes, for its potential use in drug delivery systems, and for its potential therapeutic applications. 2-EPP has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been found to have potential applications in drug delivery systems, as it has been shown to be able to penetrate the cell membrane and bind to the target proteins. Additionally, 2-EPP has been found to have potential therapeutic applications, as it has been found to have anti-cancer and anti-inflammatory effects.
Applications De Recherche Scientifique
Catalytic Applications in Polymerization
The pyrazolylamine ligands, including variants of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. These nickel complexes, when activated with aluminum co-catalysts, are capable of catalyzing the formation of butene, hexene, and high molecular weight linear high-density polyethylene. The products and their properties are significantly influenced by the choice of co-catalyst and solvent (Obuah et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Efficient synthesis methods have been developed using pyrazole-5-amine derivatives, which may include structures similar to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, to create new pyrazolo[3,4-b]pyridine products. These methods are useful in preparing N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Potential in Anticancer Applications
A series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, likely involving structures akin to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, were synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines. Some of these compounds demonstrated moderate to significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2018).
Application in Copolymerization of CO2
Pyrazolyl compounds, which may include variants of the specified chemical, have been used to react with zinc(II) to form complexes that serve as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts are effective under solvent-free conditions and can selectively form poly(cyclohexene carbonate) with high selectivity and moderate molecular weights (Matiwane et al., 2020).
Propriétés
IUPAC Name |
2-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-11(3-6-13)9-12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTSLKNISUOXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



